molecular formula C2H5N3S B14129229 1,3,4-Thiadiazol-2-amine, 2,3-dihydro- CAS No. 1314908-88-7

1,3,4-Thiadiazol-2-amine, 2,3-dihydro-

Cat. No.: B14129229
CAS No.: 1314908-88-7
M. Wt: 103.15 g/mol
InChI Key: XCIAPPJGRQRGHX-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 2,3-dihydro- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazol-2-amine, 2,3-dihydro- can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the desired thiadiazole derivative .

Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. These reactions are usually carried out in ethanol with triethylamine as a base .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazol-2-amine, 2,3-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 2,3-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 2,3-dihydro- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins and enzymes in microorganisms. The compound can also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

1,3,4-Thiadiazol-2-amine, 2,3-dihydro- can be compared with other thiadiazole derivatives, such as:

  • 1,3,4-Thiadiazole-2-thiol
  • 1,3,4-Thiadiazole-5-carboxylic acid
  • 1,3,4-Thiadiazole-2-sulfonamide

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique properties of 1,3,4-thiadiazol-2-amine, 2,3-dihydro- make it particularly valuable in specific applications, such as its potent antimicrobial activity .

Properties

CAS No.

1314908-88-7

Molecular Formula

C2H5N3S

Molecular Weight

103.15 g/mol

IUPAC Name

2,3-dihydro-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C2H5N3S/c3-2-5-4-1-6-2/h1-2,5H,3H2

InChI Key

XCIAPPJGRQRGHX-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(S1)N

Origin of Product

United States

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